molecular formula C5H7N3OS B579465 1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone CAS No. 18076-41-0

1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone

Cat. No. B579465
CAS RN: 18076-41-0
M. Wt: 157.191
InChI Key: QZXLLNSRYUUZFG-UHFFFAOYSA-N
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Description

This compound is a derivative of thiadiazole, which is a type of heterocyclic compound containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The presence of a methylamino group suggests that it might have some basic properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The thiadiazole ring and the methylamino group could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These might include its solubility in various solvents, melting point, boiling point, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, it might interact with specific receptors or enzymes in the body. Without more information, it’s hard to speculate on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. Without specific data, it’s difficult to provide detailed safety information .

properties

IUPAC Name

1-[5-(methylamino)thiadiazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c1-3(9)4-5(6-2)10-8-7-4/h6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXLLNSRYUUZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SN=N1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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